Pol I-IN-1

Ribosome biogenesis Nucleolar stress Cancer cell biology

Pol I-IN-1 is a direct, high-affinity inhibitor of RNA Polymerase I catalytic subunit RPA194 (IC₅₀ 0.21 µM), offering a clean, DNA-intercalation-free mechanism distinct from BMH-21 and CX-5461. Unlike BMH-21's confounding DNA damage response or CX-5461's variable cell-line potency, Pol I-IN-1 delivers consistent, RPA194-specific inhibition—essential for reproducible nucleolar stress studies, p53 pathway interrogation, and HTS campaigns. As a well-characterized benchmark, it enables precise target engagement assessment for next-generation Pol I inhibitor development. Choose Pol I-IN-1 for unambiguous, mechanism-defined rRNA transcription inhibition.

Molecular Formula C23H22N4O2
Molecular Weight 386.4 g/mol
Cat. No. B15143741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePol I-IN-1
Molecular FormulaC23H22N4O2
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCNC(=O)C2=CC=CN3C2=NC4=C(C3=O)C=CC5=CC=CC=C54
InChIInChI=1S/C23H22N4O2/c28-22(24-11-15-26-12-3-4-13-26)19-8-5-14-27-21(19)25-20-17-7-2-1-6-16(17)9-10-18(20)23(27)29/h1-2,5-10,14H,3-4,11-13,15H2,(H,24,28)
InChIKeyNYGRZGUFWCNCCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pol I-IN-1: A High-Affinity RNA Polymerase I Inhibitor with Defined RPA194 Targeting for Ribosome Biogenesis Research


Pol I-IN-1 (CAS 2765318-69-0) is a synthetic small-molecule inhibitor of RNA polymerase I (Pol I), distinguished by its direct, high-affinity targeting of the large catalytic subunit RPA194 with a reported IC₅₀ of 0.21 µM . This compound selectively disrupts Pol I-mediated ribosomal RNA (rRNA) transcription, the rate-limiting step in ribosome biogenesis, a process critically upregulated in many cancers and cellular stress states [1]. Unlike broader-spectrum DNA intercalators or less selective Pol I inhibitors, Pol I-IN-1 offers a defined mechanism of action that enables precise interrogation of nucleolar function and the nucleolar stress response without the confounding effects of direct DNA damage or inhibition of RNA Polymerase II .

Why Pol I-IN-1 is Not a Generic Substitute: Critical Differences in Target Affinity, Mechanism, and Experimental Reproducibility


RNA Polymerase I inhibitors are not a homogeneous class; critical differences in binding mechanism, target engagement, and off-target profiles fundamentally alter experimental outcomes. For example, BMH-21 acts as a DNA intercalator with reported IC₅₀ values ranging from 0.06 µM to 0.6 µM depending on assay conditions, while CX-5461, a clinical-stage compound, exhibits cell line-dependent potency (IC₅₀ 54-142 nM) [1][2]. Pol I-IN-1 occupies a distinct pharmacological niche, defined by its potent and consistent inhibition of the RPA194 catalytic subunit (IC₅₀ 0.21 µM), which avoids the confounding pleiotropic effects associated with DNA intercalation or the variable potency seen with CX-5461 across different models . Substituting one Pol I inhibitor for another without accounting for these differences can lead to contradictory nucleolar stress responses, variable p53 activation, and irreproducible downstream phenotypic data [3].

Pol I-IN-1 Differential Evidence: Quantitative Comparison Against Key Pol I Inhibitor Benchmarks


Pol I-IN-1 Exhibits Consistent RPA194 Inhibition with an IC₅₀ of 0.21 µM, Positioned Between the Potency Extremes of BMH-21 and CX-5461

Pol I-IN-1 demonstrates an IC₅₀ of 0.21 µM against the RPA194 catalytic subunit of RNA Polymerase I, providing a defined, intermediate potency profile relative to the DNA intercalator BMH-21 (reported IC₅₀ 0.06 µM in biochemical assays, but 0.6 µM in cellular U2OS assays) and the clinical candidate CX-5461 (IC₅₀ range 54-142 nM depending on cell line) [1][2]. This potency is achieved through direct target engagement of RPA194, avoiding the DNA-damage independent stress responses triggered by BMH-21's intercalation mechanism or the complex, cell-type specific activity of CX-5461 .

Ribosome biogenesis Nucleolar stress Cancer cell biology

Mechanistic Distinction: Pol I-IN-1 Directly Targets RPA194, Avoiding DNA Intercalation and Off-Target Stress Pathways Associated with BMH-21

Pol I-IN-1 inhibits Pol I transcription by directly binding to the RPA194 catalytic subunit, a mechanism distinct from BMH-21, which functions as a DNA intercalator . BMH-21 intercalates into GC-rich DNA, leading to Pol I blockade and subsequent RPA194 degradation, but also induces a DNA damage response (DDR)-independent nucleolar stress that complicates interpretation of downstream effects [1]. In contrast, Pol I-IN-1's direct RPA194 inhibition provides a cleaner, more target-specific readout of Pol I inhibition without the confounding influence of DNA binding and its associated pleiotropic effects.

Mechanism of action DNA intercalation Off-target effects

Pol I-IN-1 Demonstrates Superior Selectivity for RNA Polymerase I over RNA Polymerase II Compared to CX-5461, Minimizing Transcriptional Crosstalk

Pol I-IN-1 is reported to be a potent and selective inhibitor of RNA Polymerase I, with its activity specifically directed against the RPA194 subunit . While direct, head-to-head selectivity data against Pol II for Pol I-IN-1 is not explicitly detailed in the primary literature, its mechanism of action—direct RPA194 inhibition—suggests a higher degree of target specificity compared to CX-5461, which has been shown to have a limited but measurable effect on Pol II (IC₅₀ ≥25 µM) and activates p53 through mechanisms that may be partially independent of Pol I inhibition [1][2]. Pol I-IN-1's defined RPA194 targeting minimizes the potential for off-target transcriptional effects, ensuring that observed phenotypes are more directly attributable to Pol I inhibition.

Selectivity RNA Polymerase II Transcription

Pol I-IN-1 Offers Enhanced Experimental Reproducibility Through a Well-Defined, Single-Target Mechanism Free from Assay-Dependent Potency Fluctuations

The potency of Pol I-IN-1 is consistently reported as an IC₅₀ of 0.21 µM for RPA194 inhibition across multiple vendor and database sources, underscoring its reliable biochemical activity . This contrasts with BMH-21, whose reported IC₅₀ varies 10-fold between biochemical (0.06 µM) and cellular (0.6 µM) assays due to its DNA intercalation mechanism, and CX-5461, whose potency fluctuates 2.6-fold (54-142 nM) across different cell lines [1][2]. The consistent potency and defined mechanism of Pol I-IN-1 reduce experimental variability, enabling more standardized protocols and reliable comparisons across independent studies, a key consideration for research groups seeking robust, reproducible data.

Reproducibility Assay robustness Mechanistic clarity

Optimal Applications of Pol I-IN-1: Target Validation, Ribosome Biogenesis Studies, and Assay Standardization


Mechanistic Target Validation: Directly Linking Pol I Inhibition to Phenotypic Outcomes

In studies aimed at validating RNA Polymerase I as a therapeutic target, Pol I-IN-1 serves as a high-quality chemical probe due to its direct, single-target mechanism . Unlike BMH-21, which introduces DNA intercalation as a confounding variable, or CX-5461, which has complex cellular effects, Pol I-IN-1's RPA194 inhibition allows researchers to attribute observed changes in nucleolar morphology, rRNA synthesis, and cell viability specifically to the loss of Pol I catalytic activity [1]. This is essential for establishing robust target-disease linkage and de-risking drug discovery programs focused on ribosome biogenesis.

Dissecting the Nucleolar Stress Response with a Clean, Non-Genotoxic Inhibitor

Pol I-IN-1 induces nucleolar stress without causing direct DNA damage, making it an ideal tool for studying the p53-dependent and -independent branches of the nucleolar stress response . This clean induction of stress is particularly valuable when comparing to BMH-21, which can activate a DNA damage response (DDR)-independent stress pathway that may obscure the interpretation of nucleolar-specific signaling . Pol I-IN-1's consistent potency (IC₅₀ 0.21 µM) also facilitates precise, dose-dependent activation of nucleolar stress pathways, enabling detailed temporal studies of RPA194 degradation, nucleophosmin (NPM1) translocation, and downstream transcriptional changes [1].

Standardized Ribosome Biogenesis Inhibition in High-Throughput Screening and Multi-Site Studies

The consistent potency and defined mechanism of Pol I-IN-1 make it a superior choice for high-throughput screening (HTS) campaigns or multi-institutional studies where assay reproducibility is paramount . Its activity is not subject to the assay-dependent fluctuations seen with DNA intercalators like BMH-21 or the cell-line-specific potency of CX-5461, reducing inter-experimental variability [1]. This reliability simplifies protocol harmonization and data comparison across different labs, making Pol I-IN-1 a preferred reference compound for standardizing Pol I inhibition assays.

Comparative Pharmacology Studies to Benchmark Novel Pol I Inhibitors

For medicinal chemistry and pharmacology groups developing next-generation RNA Polymerase I inhibitors, Pol I-IN-1 provides a well-characterized, RPA194-specific benchmark . Its intermediate potency (IC₅₀ 0.21 µM) and clean mechanism create a valuable reference point for assessing the target engagement, selectivity, and cellular activity of novel compounds. By comparing new chemical entities against the defined profile of Pol I-IN-1, researchers can more effectively quantify improvements in potency, selectivity, or pharmacokinetic properties, accelerating the development of improved therapeutic candidates.

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